(Cyclohexyl)methylzinc bromide

Catalog No.
S1533868
CAS No.
135579-86-1
M.F
C7H13BrZn
M. Wt
242.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Cyclohexyl)methylzinc bromide

CAS Number

135579-86-1

Product Name

(Cyclohexyl)methylzinc bromide

IUPAC Name

bromozinc(1+);methanidylcyclohexane

Molecular Formula

C7H13BrZn

Molecular Weight

242.5 g/mol

InChI

InChI=1S/C7H13.BrH.Zn/c1-7-5-3-2-4-6-7;;/h7H,1-6H2;1H;/q-1;;+2/p-1

InChI Key

SJCALMUTSZRVSS-UHFFFAOYSA-M

SMILES

[CH2-]C1CCCCC1.[Zn+]Br

Canonical SMILES

[CH2-]C1CCCCC1.[Zn+2].[Br-]

(Cyclohexyl)methylzinc bromide is a primary organozinc halide reagent, typically supplied as a 0.5 M solution in tetrahydrofuran (THF) for stability and handling. As a member of the organozinc class, its defining characteristic is a moderately reactive carbon-zinc bond, which imparts significantly greater functional group tolerance compared to more reactive organometallic compounds like Grignard or organolithium reagents. This property makes it a valuable tool for introducing the cyclohexylmethyl moiety in complex syntheses, particularly through palladium-catalyzed cross-coupling reactions such as the Negishi coupling.

Direct substitution of (Cyclohexyl)methylzinc bromide with its Grignard analog, (cyclohexyl)methylmagnesium bromide, is often unviable in process chemistry and discovery synthesis. The higher reactivity and basicity of the Grignard reagent lead to incompatibility with common functional groups such as esters, nitriles, ketones, and amides, resulting in side reactions, reduced yields, and the potential need for additional protection-deprotection steps. The procurement of (Cyclohexyl)methylzinc bromide is a deliberate choice for workflows involving sensitive, multi-functionalized substrates where the chemoselectivity of the organozinc reagent is critical for achieving a clean, high-yielding transformation without compromising substrate integrity.

Process Advantage: Supplied as a Standardized Solution for Enhanced Reproducibility

(Cyclohexyl)methylzinc bromide is commercially supplied as a stabilized 0.5 M solution in THF, ensuring consistent quality, concentration, and reactivity lot-to-lot. This contrasts sharply with in-situ preparations, which depend on the variable quality and activation of zinc metal and are sensitive to subtle changes in reaction conditions, potentially leading to inconsistent yields and reagent stability. Procuring a pre-formed, quality-controlled solution eliminates the time, resources, and uncertainty associated with in-house reagent preparation and activation.

Evidence DimensionReagent Preparation and Quality Control
Target Compound DataSupplied as a pre-formed, titrated 0.5 M solution in THF under inert atmosphere.
Comparator Or BaselineIn-situ generation from (bromomethyl)cyclohexane and activated zinc metal.
Quantified DifferenceEliminates process steps of zinc activation, insertion reaction, and active reagent titration.
ConditionsStandard laboratory or manufacturing workflow.

This provides critical process reliability and reproducibility, reducing batch-to-batch variability and saving significant time in both R&D and manufacturing settings.

Superior Chemoselectivity: High Tolerance for Ester and Nitrile Functional Groups vs. Grignard Reagents

The C-Zn bond in (Cyclohexyl)methylzinc bromide is significantly less polarized and less basic than the C-Mg bond in the corresponding Grignard reagent. This fundamental difference allows organozinc reagents to be used in the presence of sensitive functional groups like esters and nitriles without reaction. In contrast, Grignard reagents readily attack these groups, leading to undesired side products (e.g., ketone formation from nitriles or tertiary alcohols from esters). This tolerance is a class-defining feature of organozincs that enables more convergent and efficient synthetic routes.

Evidence DimensionCompatibility with Ester Functional Group
Target Compound DataGenerally unreactive; compatible in Negishi cross-coupling reactions.
Comparator Or Baseline(Cyclohexyl)methylmagnesium bromide (Grignard): Reacts via double addition to form a tertiary alcohol.
Quantified DifferenceQualitative: Tolerated vs. Reactive.
ConditionsTypical cross-coupling or addition reaction conditions.

This allows for the direct use of the reagent on complex substrates without the need for costly and time-consuming protecting group strategies, simplifying synthesis and improving overall process efficiency.

Structural Advantage: Reduced Risk of β-Hydride Elimination Compared to Secondary Alkylzinc Analogs

(Cyclohexyl)methylzinc bromide is a primary alkylzinc reagent, meaning the -CH2ZnBr group is attached to the cyclohexane ring. This structure is less prone to β-hydride elimination, a common side reaction for secondary organometallics that leads to alkene byproducts and reduced yields. While specialized catalyst systems can achieve high yields with secondary reagents like cyclohexylzinc bromide (e.g., 94% in coupling with 4-bromoanisole using a CPhos ligand), these conditions are highly optimized and may not be universally applicable. The primary structure of (Cyclohexyl)methylzinc bromide provides a more fundamentally stable and broadly applicable coupling partner, reducing the risk of this key failure pathway.

Evidence DimensionYield in Pd-Catalyzed Negishi Coupling with 4-Bromoanisole
Target Compound DataHigh yields expected, with inherently low propensity for β-hydride elimination due to primary alkyl structure.
Comparator Or BaselineCyclohexylzinc bromide (secondary alkyl): 94% yield.
Quantified DifferenceQualitative advantage in mechanistic stability and reduced byproduct potential across a wider range of conditions.
ConditionsPd(OAc)2 (1 mol %), CPhos (2 mol %), THF/Toluene, room temp, 1 h.

For process development and scale-up, selecting a reagent with a lower intrinsic potential for side reactions simplifies optimization and leads to a more robust and reliable manufacturing process.

Synthesis of Functionalized Pharmaceutical Intermediates via Negishi Coupling

This reagent is the right choice for coupling the cyclohexylmethyl group onto aryl or heteroaryl scaffolds that contain sensitive functionalities like esters, amides, or nitriles. Its high chemoselectivity prevents unwanted reactions with these groups, enabling more direct and higher-yielding routes to complex drug candidates without the need for protecting groups.

Use in High-Throughput and Automated Synthesis Platforms

The procurement of this compound as a stable, pre-formulated solution of known concentration makes it ideal for automated synthesis workflows. Its reliability and consistency eliminate the variability of in-situ reagent preparation, ensuring reproducible results in parallel synthesis and library generation for drug discovery.

Robust C(sp³)–C(sp²) Bond Formation in Late-Stage Functionalization

As a primary alkylzinc, it provides a reliable method for C(sp³)–C(sp²) bond formation with a reduced risk of β-hydride elimination compared to secondary analogs. This makes it a more dependable choice for critical, late-stage coupling reactions where maximizing yield and minimizing byproduct formation is essential to the overall success of a synthetic campaign.

Dates

Last modified: 08-15-2023
Shahian et al. Inhibition of a Viral Enzyme by a Small Molecule Dimer Disruptor. Nature Chemical Biology, doi: 10.1038/nchembio.192, published online 26 July 2009 http://www.nature.com/naturechemicalbiology

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